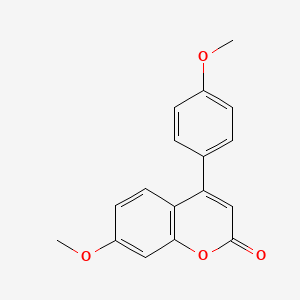![molecular formula C21H20FNO2 B5693722 N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline, also known as BMBFA, is a chemical compound that has gained attention in the scientific community for its potential use in drug development. BMBFA has been found to possess antitumor activity and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which can induce apoptosis in cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have several biochemical and physiological effects. In addition to its antitumor activity, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been found to have low toxicity and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. However, one limitation of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments. Additionally, N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. One area of interest is the development of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline and its potential use in combination with other cancer treatments. Additionally, more studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline in humans.
Synthesis Methods
The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline involves several steps and has been modified over the years to improve yield and purity. The most common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 3-fluoroaniline in the presence of a catalyst to form N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline. The yield of N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can be improved by optimizing reaction conditions and using high-performance liquid chromatography to purify the product.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has been studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using mouse models have shown that N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline can inhibit tumor growth and improve survival rates.
properties
IUPAC Name |
3-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-24-21-12-17(14-23-19-9-5-8-18(22)13-19)10-11-20(21)25-15-16-6-3-2-4-7-16/h2-13,23H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIHUPBWNKMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454728 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![3,4-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5693670.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)





![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
